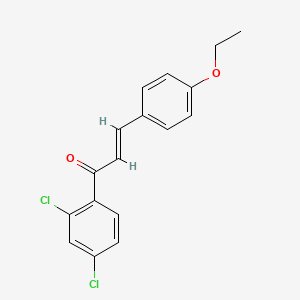

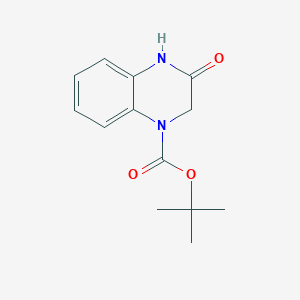

![molecular formula C10H11F3O2 B3104628 2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol CAS No. 149127-94-6](/img/structure/B3104628.png)

2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol

Descripción general

Descripción

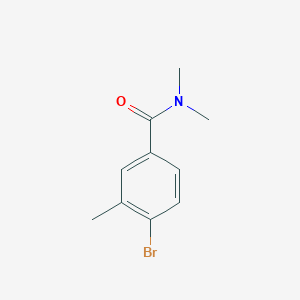

“2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol” is a chemical compound with the molecular formula C10H11F3O2 . It is a reactant used for the preparation of phenyl acetate compounds with short sedative and hypnotic effect .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3-acetyl-2-aryl-2H/methyl derivatives were synthesized through a multistep reaction sequence . The compounds were synthesized by the condensation of various aldehydes and acetophenones with the laboratory-synthesized acid hydrazide, which afforded the Schiff’s bases. Cyclization of the Schiff bases yielded 1,3,4-oxadiazole derivatives .Aplicaciones Científicas De Investigación

Anticancer Applications

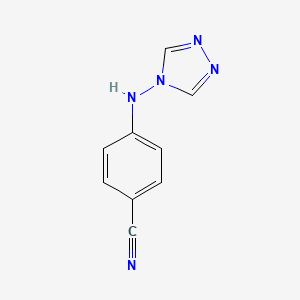

The compound has been used in the synthesis of benzimidazole derivatives associated with the pyridine framework. These derivatives have shown promising anticancer effects. By varying the functional group at the N-terminal of the benzimidazole by different L-amino acids, several derivatives were synthesized and examined for their antiproliferative effects against human leukemia cell lines .

Synthesis of Imidazoles and Pyrimidines

Reactions of substituted 2-(chloromethyl)-pyridine and substituted imidazole-2-thione in the presence of sodium methoxide have led to the synthesis of a series of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles . Similar reactions with different pyrimidine-2-thiol led to the corresponding [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-pyrimidine derivatives .

Anti-Plasmodial Activity

“2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol” has been used in the synthesis of chalcones to evaluate their antiplasmodial activity against Plasmodium falciparum .

Synthesis of Fatty Acid Esters

2,2,2-Trifluoroethyl aliphatic carboxylates have been used as versatile acylation reagents in reactions, including transesterification, amidation, and kinetic resolution of aliphatic amines .

Synthesis of Bioactive Agents

The compound has been used in the synthesis of potential bioactive agents that show a variety of biological significance such as anticancer, antimicrobial, anti-diabetic, antibacterial, antifungal, antiviral, anticonvulsant, anti-inflammatory, analgesic, and insecticidal activities .

Gastric Medicine Applications

The compound has been used in the synthesis of prazole-based medicines, which are widely used for the treatment of acid-related gastric diseases due to their ability to inhibit acid secretion .

Safety and Hazards

Direcciones Futuras

The future directions for “2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol” could involve further exploration of its potential applications, particularly in the preparation of phenyl acetate compounds with sedative and hypnotic effects . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with aurora kinase a (aurka) and vascular endothelial growth factor receptor 2 (vegfr-2) .

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in their function . For instance, similar compounds have been found to inhibit AURKA and VEGFR-2, which are involved in cell proliferation and angiogenesis, respectively .

Biochemical Pathways

Inhibition of aurka and vegfr-2 can affect cell proliferation and angiogenesis pathways, respectively .

Pharmacokinetics

Most of the synthesized compounds similar to this follow lipinski’s rule of 5, which suggests good bioavailability .

Result of Action

Similar compounds have shown potential anti-cancer and anti-diabetic properties .

Action Environment

It’s important to note that factors such as ph, temperature, and presence of other molecules can potentially affect the action of the compound .

Propiedades

IUPAC Name |

2-[4-(2,2,2-trifluoroethoxy)phenyl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O2/c11-10(12,13)7-15-9-3-1-8(2-4-9)5-6-14/h1-4,14H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKVHBYLYHOFOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

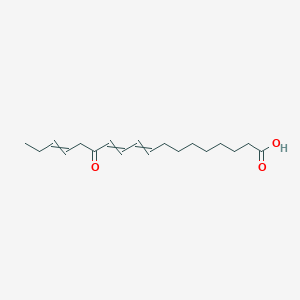

![5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone](/img/structure/B3104556.png)

![7-Oxa-5-azaspiro[3.4]octan-6-one](/img/structure/B3104639.png)